molecular formula C19H24N4O4S B2446077 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-83-0

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2446077
CAS RN: 850935-83-0
M. Wt: 404.49
InChI Key: WEBURWZQJODUMI-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

1,3,4-Oxadiazole Derivatives in Drug Development

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of pharmacological activities due to their unique structural features. These derivatives serve as bioisosteres for carboxylic acids, carboxamides, and esters, showing applications across a wide range of fields including polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Specifically, 1,3,4-oxadiazole-containing compounds have demonstrated antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities. The structural subunit of 1,3,4-oxadiazole is highlighted for its significance and usefulness in the development of new drug candidates, indicating its potential for the treatment of various diseases with higher efficacy and lower toxicity (Rana et al., 2020).

Sulfonamides in Therapeutic Applications

Sulfonamide compounds, including those with structural similarities to 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide, are a significant class of synthetic antibiotics used for treating bacterial infections. Beyond their antimicrobial properties, sulfonamides have found applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their therapeutic versatility is underscored by ongoing research into sulfonamide inhibitors targeting various diseases, highlighting the continuous exploration of sulfonamides for new therapeutic applications (Gulcin & Taslimi, 2018).

Metal-Ion Sensing Applications

The 1,3,4-oxadiazole ring, part of the compound's structure, has been explored for its potential in metal-ion sensing applications. The ability to synthesize 1,3,4-oxadiazole derivatives through various synthetic strategies opens up avenues for developing fluorescent frameworks for chemosensors. These derivatives are notable for their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of coordination sites for metal ions, making them suitable for selective metal-ion sensing applications. The discussion includes mechanisms such as photo-induced electron transfer and complex formation, indicating the broader applicative potential of 1,3,4-oxadiazole derivatives in analytical chemistry (Sharma et al., 2022).

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-23(15-5-3-2-4-6-15)28(25,26)16-11-9-13(10-12-16)17(24)20-19-22-21-18(27-19)14-7-8-14/h9-12,14-15H,2-8H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBURWZQJODUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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